(1H-Benzimidazol-2-yl)ethanimidamide
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Overview
Description
1H-Benzimidazole-2-ethanimidamide is a compound belonging to the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure. Benzimidazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-benzimidazole-2-ethanimidamide typically involves the condensation of o-phenylenediamine with various aldehydes or nitriles under acidic or basic conditions. One common method is the reaction of o-phenylenediamine with formic acid or formamide, followed by cyclization to form the benzimidazole ring . Industrial production methods often utilize metal catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
1H-Benzimidazole-2-ethanimidamide undergoes various chemical reactions, including:
Scientific Research Applications
1H-Benzimidazole-2-ethanimidamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-benzimidazole-2-ethanimidamide involves its interaction with specific molecular targets and pathways. For example, in cancer therapy, it can inhibit the activity of certain enzymes involved in cell proliferation and survival, leading to the induction of apoptosis in cancer cells . The compound’s ability to interact with DNA and proteins also contributes to its biological activities .
Comparison with Similar Compounds
1H-Benzimidazole-2-ethanimidamide can be compared with other benzimidazole derivatives, such as:
2-Substituted benzimidazoles: These compounds have similar structures but different substituents at the 2-position, leading to variations in their biological activities.
Imidazole derivatives: Imidazole compounds share the imidazole ring structure but lack the fused benzene ring, resulting in different chemical and biological properties.
1H-Benzimidazole-2-ethanimidamide stands out due to its unique combination of chemical stability, biological activity, and versatility in various applications.
Properties
CAS No. |
69006-97-9 |
---|---|
Molecular Formula |
C9H10N4 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-yl)ethanimidamide |
InChI |
InChI=1S/C9H10N4/c10-8(11)5-9-12-6-3-1-2-4-7(6)13-9/h1-4H,5H2,(H3,10,11)(H,12,13) |
InChI Key |
WCPAABNLOUIQDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CC(=N)N |
Origin of Product |
United States |
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